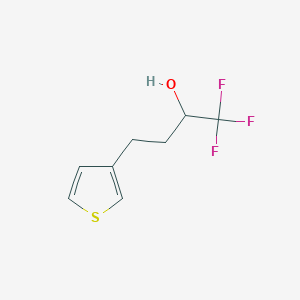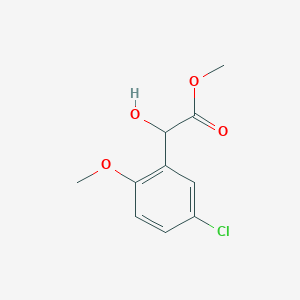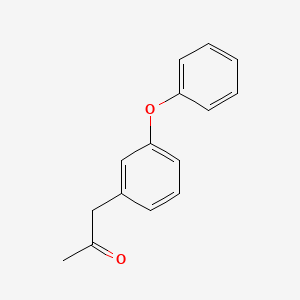
3-(Pyrazin-2-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)azetidin-3-ol is a chemical compound with a molecular formula of C7H9N3O. It features a pyrazine ring attached to an azetidine ring with a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazine derivatives with azetidine precursors under controlled conditions. For instance, the reaction of pyrazine-2-carbaldehyde with azetidine-3-ol in the presence of a base can yield the desired compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(Pyrazin-2-yl)azetidin-3-one.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Pyrazin-2-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes. The hydroxyl group and the pyrazine ring are likely involved in binding to biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)azetidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Pyridin-2-yl)azetidin-3-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(Pyrazin-2-yl)azetidin-2-one: Similar structure but with the azetidine ring in a different oxidation state
Uniqueness
3-(Pyrazin-2-yl)azetidin-3-ol is unique due to the presence of both a pyrazine ring and an azetidine ring with a hydroxyl group. This combination of functional groups and ring systems provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-pyrazin-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9N3O/c11-7(4-9-5-7)6-3-8-1-2-10-6/h1-3,9,11H,4-5H2 |
InChI Key |
AQSDVDNAJORWTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


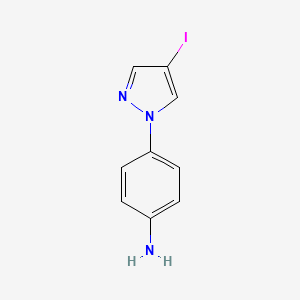
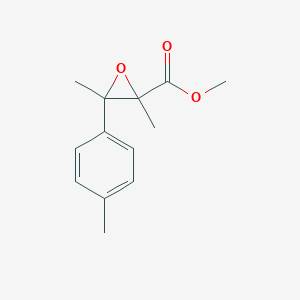
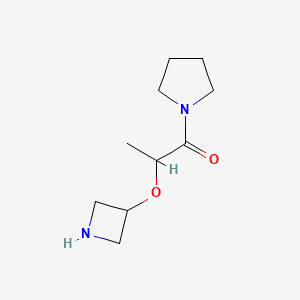
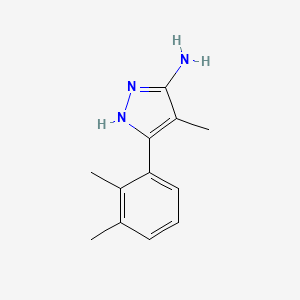
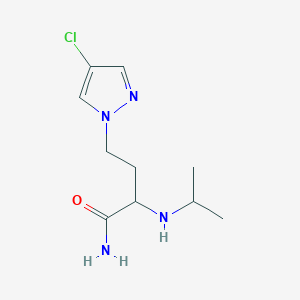

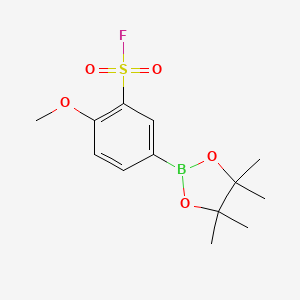
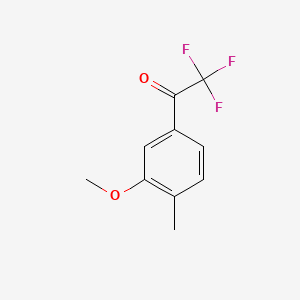
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
